N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a propoxybenzamide moiety
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-11-21-15-6-3-5-14(12-15)16(20)18-7-4-9-19-10-8-17-13-19/h3,5-6,8,10,12-13H,2,4,7,9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCOJGMYPQSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Formation of the Benzamide Moiety: 3-propoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Final Coupling Reaction: The acid chloride is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Propylamine derivatives.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving the imidazole ring.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: Lacks the benzamide moiety but shares the imidazole-propyl structure.
3-propoxybenzoic acid: Contains the propoxybenzamide structure but lacks the imidazole ring.
N-(3-aminopropyl)imidazole: Similar structure but without the benzamide moiety.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzamide is unique due to the combination of the imidazole ring and the propoxybenzamide moiety, which imparts distinct chemical and biological properties not found in the individual components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
